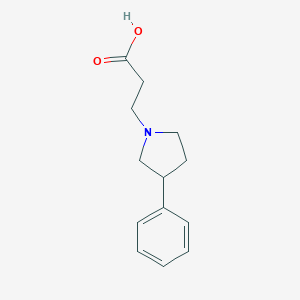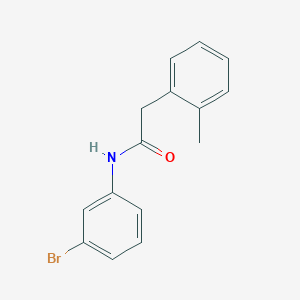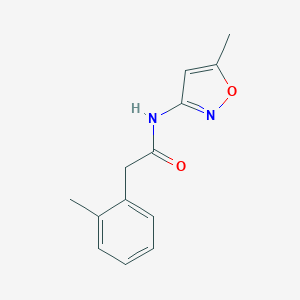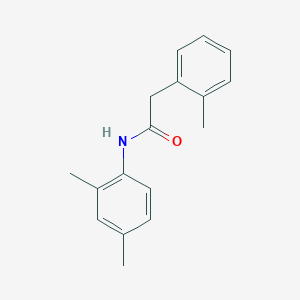
3-(3-Phenylpyrrolidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylpyrrolidin-1-yl)propanoic acid, commonly known as PPP, is a chemical compound with potential applications in scientific research. It is a derivative of the amino acid proline and has been studied for its biochemical and physiological effects. In
Wirkmechanismus
PPP works by inhibiting the activity of the SLC6A19 protein, which is responsible for transporting amino acids across cell membranes. This inhibition leads to a decrease in the uptake of amino acids by cells, which can have various physiological effects. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects:
PPP has been found to have various biochemical and physiological effects. It has been shown to decrease the uptake of amino acids by cells, which can affect protein synthesis and cell growth. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior. Additionally, PPP has been found to have potential applications in treating addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
PPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on amino acid transport can be easily measured. However, there are also limitations to its use. PPP has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on dopamine and serotonin receptors can be complex and may require further study.
Zukünftige Richtungen
There are several future directions for research on PPP. One area of interest is its potential applications in treating addiction and depression. Further studies are needed to determine the optimal dosage and administration of PPP for these conditions. Additionally, PPP's effects on amino acid transport and protein synthesis could have implications for treating certain diseases, such as cancer. Further research is needed to determine the full extent of PPP's potential applications in scientific research.
Synthesemethoden
PPP can be synthesized by reacting proline with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction forms PPP as the product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
PPP has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the transport of amino acids across cell membranes, making it useful in studying the mechanisms of amino acid transport. PPP has also been studied for its potential use in treating addiction and depression, as it has been found to modulate the activity of dopamine and serotonin receptors.
Eigenschaften
Produktname |
3-(3-Phenylpyrrolidin-1-yl)propanoic acid |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-(3-phenylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
InChI-Schlüssel |
FKISKTQXLSPHFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
Kanonische SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




